4-chloro-N-(propan-2-yl)pyridine-3-sulfonamide
Overview
Description
4-chloro-N-(propan-2-yl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine sulfonamides This compound is characterized by the presence of a chloro group at the 4-position, an isopropyl group attached to the nitrogen atom, and a sulfonamide group at the 3-position of the pyridine ring
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-(propan-2-yl)pyridine-3-sulfonamide is the Phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target in the development of therapeutic drugs .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the ATP-binding site of the enzyme, preventing the phosphorylation and activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of PI3K affects several downstream pathways. One of the most significant is the Akt signaling pathway , which plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration . By inhibiting PI3K, the compound prevents the activation of Akt, thereby influencing these cellular processes .
Pharmacokinetics
Factors such as stereochemistry and the spatial orientation of substituents can impact the bioavailability of these compounds .
Result of Action
The result of the compound’s action is the inhibition of PI3K activity, leading to the suppression of the Akt signaling pathway . This can result in decreased cell proliferation and increased apoptosis, making the compound potentially useful in the treatment of conditions characterized by overactive PI3K/Akt signaling, such as certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(propan-2-yl)pyridine-3-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyridine-3-sulfonyl chloride with isopropylamine. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(propan-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted pyridine sulfonamides.
Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antibacterial, antiviral, and anticancer activities.
Industry: Used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
4-chloro-N-(propan-2-yl)pyridine-3-sulfonamide can be compared with other pyridine sulfonamides, such as:
4-chloro-N-(methyl)pyridine-3-sulfonamide: Similar structure but with a methyl group instead of an isopropyl group.
4-chloro-N-(ethyl)pyridine-3-sulfonamide: Similar structure but with an ethyl group instead of an isopropyl group.
4-chloro-N-(tert-butyl)pyridine-3-sulfonamide: Similar structure but with a tert-butyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
4-chloro-N-propan-2-ylpyridine-3-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-6(2)11-14(12,13)8-5-10-4-3-7(8)9/h3-6,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFUAIQLURUVMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CN=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441454 | |
Record name | 4-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59582-92-2 | |
Record name | 4-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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